molecular formula C25H27ClN4O2 B3405305 6-Chloro-4-[4-(4-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline CAS No. 1326918-27-7

6-Chloro-4-[4-(4-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline

Cat. No.: B3405305
CAS No.: 1326918-27-7
M. Wt: 451.0
InChI Key: SCBGUEUOTZNVFF-UHFFFAOYSA-N
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Description

6-Chloro-4-[4-(4-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-[4-(4-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-[4-(4-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or piperazine rings .

Scientific Research Applications

6-Chloro-4-[4-(4-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4-[4-(4-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves inhibition or activation of key signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-Chloro-4-[4-(4-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline apart is its combination of the quinoline, piperazine, and morpholine moieties in a single molecule. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

[6-chloro-4-[4-(4-methylphenyl)piperazin-1-yl]quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN4O2/c1-18-2-5-20(6-3-18)28-8-10-29(11-9-28)24-21-16-19(26)4-7-23(21)27-17-22(24)25(31)30-12-14-32-15-13-30/h2-7,16-17H,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBGUEUOTZNVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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